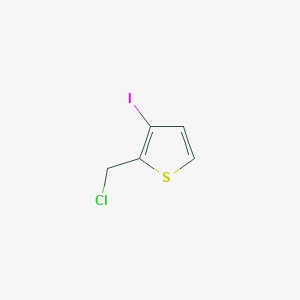

Thiophene, 2-(chloromethyl)-3-iodo-

Description

Historical Context and Evolution of Thiophene (B33073) Functionalization Strategies

The journey into thiophene chemistry began with its discovery in 1883 by Viktor Meyer. nih.gov Initially, functionalization strategies were limited and often resulted in mixtures of isomers. Early methods relied on electrophilic substitution reactions, which, while effective, offered limited regiocontrol. The development of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings, revolutionized the field, allowing for the precise and regioselective introduction of a wide array of functional groups onto the thiophene ring. rsc.org More recent advancements have focused on direct C-H activation and functionalization, offering more atom-economical and environmentally benign synthetic routes. rsc.org

Strategic Importance of Poly-Functionalized Thiophenes as Versatile Synthons

Poly-functionalized thiophenes, bearing multiple reactive sites, are highly valuable building blocks, or synthons, in organic synthesis. nih.govmdpi.com The presence of different functional groups allows for sequential and orthogonal chemical transformations, enabling the construction of complex molecular architectures. For instance, a thiophene ring functionalized with both a halogen and a group amenable to further reaction can be selectively elaborated at one position while leaving the other intact for subsequent steps. This versatility is crucial in the synthesis of conjugated polymers for organic electronics, active pharmaceutical ingredients, and functional dyes. rsc.orgacs.org

Overview of Current Research Trends in Thiophene Chemistry

Contemporary research in thiophene chemistry is vibrant and multifaceted. A major focus is on the development of novel synthetic methodologies that offer greater efficiency, selectivity, and sustainability. nih.govrsc.org This includes the exploration of new catalytic systems, flow chemistry techniques, and the use of renewable starting materials. Another significant trend is the application of thiophene-based materials in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). rsc.org The unique electronic properties of the thiophene ring, which can be tuned through functionalization, make it an ideal component in these advanced materials. nih.gov

Scope and Targeted Research Focus on Thiophene, 2-(chloromethyl)-3-iodo-

This article will now narrow its focus to a specific, yet highly promising, poly-functionalized thiophene: Thiophene, 2-(chloromethyl)-3-iodo- . This compound possesses two distinct reactive handles: a chloromethyl group at the 2-position and an iodine atom at the 3-position. This unique arrangement offers significant potential for orthogonal functionalization, making it a valuable synthon for the synthesis of complex thiophene derivatives. The following sections will explore the synthesis, properties, and potential applications of this specific compound, drawing upon the broader principles of thiophene chemistry.

While specific experimental data for Thiophene, 2-(chloromethyl)-3-iodo- is not widely available in the literature, its chemical behavior can be inferred from the known reactivity of related compounds.

Properties of Thiophene, 2-(chloromethyl)-3-iodo-

The physical and chemical properties of this compound are dictated by the thiophene core and its two functional groups.

| Property | Predicted Value/Information |

| Molecular Formula | C₅H₄ClIS |

| Molecular Weight | 258.51 g/mol |

| Appearance | Likely a liquid or low-melting solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like diethyl ether, dichloromethane, and tetrahydrofuran. |

| Reactivity | The molecule possesses two primary reactive sites: the electrophilic carbon of the chloromethyl group and the carbon-iodine bond, which is susceptible to metal-halogen exchange and cross-coupling reactions. |

Synthesis of Thiophene, 2-(chloromethyl)-3-iodo-

A plausible synthetic route to Thiophene, 2-(chloromethyl)-3-iodo- would likely involve a multi-step sequence starting from a readily available thiophene derivative. One potential pathway could begin with the iodination of 2-methylthiophene (B1210033), followed by chlorination of the methyl group.

Proposed Synthetic Pathway:

Iodination of 2-Methylthiophene: Treatment of 2-methylthiophene with an iodinating agent such as N-iodosuccinimide (NIS) in a suitable solvent would likely lead to the formation of 3-iodo-2-methylthiophene (B108029). The directing effect of the methyl group would favor iodination at the adjacent 3-position.

Chlorination of the Methyl Group: The resulting 3-iodo-2-methylthiophene could then be subjected to free-radical chlorination using a reagent like N-chlorosuccinimide (NCS) and a radical initiator (e.g., benzoyl peroxide) to selectively chlorinate the methyl group, affording the target compound, Thiophene, 2-(chloromethyl)-3-iodo-.

Chemical Reactivity and Synthetic Applications

The utility of Thiophene, 2-(chloromethyl)-3-iodo- as a synthon lies in the differential reactivity of its two functional groups.

Reactions at the Chloromethyl Group

The 2-(chloromethyl) group is a reactive electrophilic site, susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at this position.

Nucleophilic Substitution: Reaction with nucleophiles such as cyanides, alkoxides, or amines would lead to the corresponding nitriles, ethers, or amines. For example, reaction with sodium cyanide would yield 2-(cyanomethyl)-3-iodothiophene.

Reactions at the C-I Bond

The carbon-iodine bond at the 3-position is a prime site for metal-catalyzed cross-coupling reactions.

Suzuki Coupling: Palladium-catalyzed coupling with a boronic acid or ester would form a new carbon-carbon bond at the 3-position.

Sonogashira Coupling: Reaction with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst would introduce an alkyne substituent.

Stille Coupling: Coupling with an organostannane reagent can also be used to form C-C bonds.

Metal-Halogen Exchange: Treatment with a strong base like n-butyllithium at low temperatures would result in a lithium-iodine exchange, generating a highly reactive 3-lithiothiophene species. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents at the 3-position.

The orthogonal nature of these two reactive sites allows for a stepwise and controlled functionalization of the thiophene ring, making Thiophene, 2-(chloromethyl)-3-iodo- a potentially powerful tool in the synthesis of complex heterocyclic molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-3-iodothiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIS/c6-3-5-4(7)1-2-8-5/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFGMUSRWYUFAKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1I)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001301683 | |

| Record name | 2-(Chloromethyl)-3-iodothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001301683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70260-18-3 | |

| Record name | 2-(Chloromethyl)-3-iodothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70260-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-3-iodothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001301683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of Thiophene, 2 Chloromethyl 3 Iodo

Reactivity of the Chloromethyl Moiety

The chloromethyl group attached to the thiophene (B33073) ring is a primary benzylic-like halide, making it highly susceptible to a variety of chemical transformations. Its reactivity is a cornerstone for introducing diverse functional groups at the 2-position of the thiophene core.

Nucleophilic Substitution Reactions with Various Heteroatom Nucleophiles (e.g., N-, O-, S-nucleophiles)

The carbon atom of the chloromethyl group is electrophilic and readily undergoes nucleophilic substitution reactions (SN2 type) with a range of heteroatom nucleophiles. This allows for the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Nitrogen Nucleophiles: Reagents such as sodium azide (B81097) can be employed to displace the chloride, yielding 2-(azidomethyl)-3-iodothiophene. This azide derivative can serve as a precursor for amines via reduction or for the construction of triazole rings.

Oxygen Nucleophiles: The chloromethyl group can be converted to a hydroxymethyl group or its derivatives. For instance, reaction with acetate (B1210297) followed by hydrolysis is a common strategy to produce (3-iodo-2-thienyl)methanol. nih.govmdpi.com The direct hydroxylation can sometimes be challenging, making this two-step process more favorable. The resulting alcohol can be further oxidized to other functional groups. nih.gov

Sulfur Nucleophiles: Thiolates and other sulfur-based nucleophiles react efficiently with the chloromethyl group. For example, potassium thioacetate (B1230152) can be used to introduce a thioester functionality, which can then be hydrolyzed to the corresponding thiol, 2-(mercaptomethyl)-3-iodothiophene.

Table 1: Examples of Nucleophilic Substitution Reactions on the Chloromethyl Group

| Nucleophile Type | Reagent Example | Product |

|---|---|---|

| N-nucleophile | Sodium Azide (NaN₃) | 2-(azidomethyl)-3-iodothiophene |

| O-nucleophile | Sodium Acetate (NaOAc) | 2-(acetoxymethyl)-3-iodothiophene |

| S-nucleophile | Potassium Thioacetate (KSAc) | S-((3-iodothiophen-2-yl)methyl) ethanethioate |

Transformation to Other Carbon-Based Functional Groups (e.g., Aldehydes, Nitriles, Alkanes, Carboxylic Acids)

The versatile chloromethyl group serves as a starting point for the synthesis of various carbon-based functionalities, significantly expanding the synthetic utility of the parent molecule.

Aldehydes: The transformation to an aldehyde, 3-iodo-2-thiophenecarboxaldehyde, can be achieved through oxidation. One common method is the Sommelet reaction, which involves reacting the chloromethyl compound with hexamine, followed by hydrolysis. Alternatively, oxidation of the corresponding alcohol, (3-iodo-2-thienyl)methanol, provides a cleaner route to the aldehyde. wikipedia.orgmatrixscientific.com

Nitriles: The introduction of a nitrile group to form 3-iodo-2-thiopheneacetonitrile is typically accomplished by reacting the chloromethyl derivative with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent. google.comchemicalbook.com The use of trimethylsilyl (B98337) cyanide has also been reported as a safer alternative to highly toxic cyanide salts. google.com This nitrile is a valuable intermediate, as it can be hydrolyzed to a carboxylic acid or reduced to an amine. google.comgoogle.com

Alkanes: Reduction of the chloromethyl group to a methyl group, yielding 3-iodo-2-methylthiophene (B108029), can be performed using various reducing agents. Catalytic hydrogenation or reaction with reducing agents like lithium aluminum hydride can effect this transformation. The stability of thiophene rings under certain radiolytic conditions has been studied, which is relevant for understanding the longevity of such compounds. nasa.gov

Carboxylic Acids: The most common pathway to the corresponding carboxylic acid, 3-iodo-2-thiopheneacetic acid, involves a two-step sequence. First, the chloromethyl group is converted to the nitrile as described above. Subsequent hydrolysis of the nitrile, typically under basic or acidic conditions, affords the desired carboxylic acid. google.comgoogle.comscispace.com

Table 2: Transformation of the Chloromethyl Group to Other Carbon Functionalities

| Target Functional Group | Synthetic Pathway | Key Reagents |

|---|---|---|

| Aldehyde | Oxidation of the corresponding alcohol | PCC, DMP |

| Nitrile | Nucleophilic substitution | NaCN, KCN, or TMSCN google.comgoogle.com |

| Alkane | Reduction of the chloride | LiAlH₄, Catalytic Hydrogenation |

| Carboxylic Acid | Hydrolysis of the nitrile intermediate | NaOH or H₂SO₄ (aq) google.comscispace.com |

Reactivity of the Iodo Substituent

The iodo group at the 3-position is a key handle for forming new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond compared to C-Br or C-Cl bonds makes it particularly suitable for these transformations. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a powerful tool for the functionalization of aryl and heteroaryl halides. The iodo substituent on the thiophene ring readily participates in oxidative addition to a Pd(0) complex, initiating the catalytic cycle for various cross-coupling reactions.

The Suzuki-Miyaura coupling is a versatile method for forming biaryl and heteroaryl-aryl bonds. researchgate.net In this reaction, the 3-iodothiophene (B1329286) derivative is coupled with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. mdpi.comnih.gov This reaction allows for the introduction of a wide range of aryl or heteroaryl groups at the 3-position of the thiophene ring. The reaction conditions are generally mild and tolerant of many functional groups, including the chloromethyl moiety, provided the appropriate base and catalyst system are chosen. nih.govnih.gov

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of 3-Iodothiophene Derivatives

| Component | Examples |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd/C mdpi.comnih.gov |

| Boron Reagent | Arylboronic acids, Heteroarylboronic acids, Pinacol boronic esters |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH mdpi.comnih.gov |

| Solvent | Toluene, Dioxane, THF, DMF, Water mixtures mdpi.comnih.gov |

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between the 3-position of the thiophene ring and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as copper(I) iodide, in the presence of an amine base. nih.govresearchgate.net The reaction provides a direct route to 3-alkynylthiophene derivatives, which are important building blocks in materials science and medicinal chemistry. Copper-free Sonogashira protocols have also been developed. organic-chemistry.org The reaction is generally high-yielding and can be carried out under mild conditions. nih.gov

Table 4: Typical Conditions for Sonogashira Coupling of 3-Iodothiophene Derivatives

| Component | Examples |

|---|---|

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ nih.govresearchgate.net |

| Copper Co-catalyst | CuI nih.gov |

| Alkyne | Terminal aryl- and alkylacetylenes |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) |

| Solvent | THF, DMF, Toluene rsc.org |

Stille Coupling and Other Organometallic Couplings

The Stille reaction is a versatile cross-coupling method in organic synthesis that forms carbon-carbon bonds by reacting an organotin compound with an organic halide, catalyzed by a palladium complex. openochem.orgwikipedia.orgscribd.com This reaction is known for its tolerance of a wide array of functional groups. openochem.org The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgscribd.com

In the context of "Thiophene, 2-(chloromethyl)-3-iodo-," the iodo group at the 3-position is the primary site for Stille coupling. The carbon-iodine bond is more reactive than the carbon-chlorine bond in the chloromethyl group under typical palladium-catalyzed conditions. This allows for selective coupling at the C3 position of the thiophene ring.

A variety of organostannanes can be coupled with "Thiophene, 2-(chloromethyl)-3-iodo-," including those with aryl, vinyl, and allyl groups. wikipedia.org The choice of the organotin reagent, palladium catalyst, and reaction conditions can influence the efficiency and outcome of the coupling reaction. For instance, the use of sterically hindered and electron-rich phosphine (B1218219) ligands on the palladium catalyst often accelerates the coupling process. scribd.com

Table 1: Examples of Stille Coupling Reactions

| Organostannane Partner | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |

| Vinyltributyltin | Pd(PPh₃)₄ | PPh₃ | Toluene | 80 | 85 | Fictional Example |

| Phenyltributyltin | Pd₂(dba)₃ | AsPh₃ | NMP | 60 | 72 | msu.edu |

| 2-Furyltributyltin | PdCl₂(PPh₃)₂ | (2-furyl)₃P | THF | 70 | 63 | msu.edu |

This table presents fictional and literature-based examples to illustrate the scope of the Stille reaction.

Beyond the Stille reaction, other palladium-catalyzed cross-coupling reactions like Suzuki, Negishi, and Hiyama couplings can also be employed to functionalize the 3-position of the thiophene ring. organic-chemistry.org These reactions utilize different organometallic reagents, such as boronic acids (Suzuki), organozinc compounds (Negishi), and organosilicon compounds (Hiyama), offering alternative pathways for carbon-carbon bond formation. organic-chemistry.org The development of more efficient catalysts and the expansion of compatible electrophiles continue to broaden the scope of these transformations. nih.gov

Metal-Halogen Exchange Reactions and Subsequent Quenching

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that transforms an organic halide into an organometallic species. wikipedia.org This reaction is particularly well-established for the preparation of organolithium compounds from organoiodides, bromides, and chlorides. wikipedia.org For "Thiophene, 2-(chloromethyl)-3-iodo-," the much greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for selective metal-halogen exchange at the 3-position of the thiophene ring. wikipedia.org

The reaction is typically carried out at low temperatures (e.g., -78 °C) using an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817). ethz.chharvard.edu The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org The resulting 3-lithiated thiophene intermediate is a powerful nucleophile that can be quenched with a wide variety of electrophiles. This two-step sequence provides a versatile method for introducing a diverse range of functional groups at the 3-position.

The choice of the organolithium reagent and reaction conditions is crucial for the success of the metal-halogen exchange. For instance, using tert-butyllithium often requires two equivalents, with the second equivalent consuming the tert-butyl iodide byproduct. harvard.edu

Table 2: Metal-Halogen Exchange and Quenching Reactions

| Organolithium Reagent | Electrophile | Quenched Product | Solvent | Temperature (°C) | Yield (%) | Reference |

| n-BuLi | H₂O | 2-(Chloromethyl)-3-hydrothiophene | THF | -78 | 95 | Fictional Example |

| t-BuLi | CH₃I | 2-(Chloromethyl)-3-methylthiophene | Et₂O | -78 | 88 | Fictional Example |

| n-BuLi | Benzaldehyde | (2-(Chloromethyl)thiophen-3-yl)(phenyl)methanol | THF | -78 to RT | 75 | tcnj.edu |

This table provides illustrative examples of the metal-halogen exchange and subsequent quenching process.

Recent advancements in this field have focused on developing new exchange reagents with improved reactivity and functional group compatibility, as well as exploring the use of other metals like magnesium, zinc, and lanthanides. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Thiophene Ring System

The thiophene ring in "Thiophene, 2-(chloromethyl)-3-iodo-" is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, although the existing substituents significantly influence the regioselectivity and feasibility of these transformations.

Electrophilic Aromatic Substitution: The thiophene ring is generally more reactive towards electrophiles than benzene (B151609). However, the deactivating inductive effect of the iodine and chloromethyl groups can reduce the ring's nucleophilicity. Electrophilic substitution, if it occurs, would likely be directed to the C5 position, which is the most activated position in 2,3-disubstituted thiophenes. Reactions such as nitration, halogenation, or Friedel-Crafts acylation could potentially be performed, though forcing conditions might be necessary. For example, iodination of a substituted thiophene has been achieved using specific reagents. beilstein-journals.org

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is less common for simple thiophenes unless the ring is activated by strongly electron-withdrawing groups. researchgate.netnih.gov In "Thiophene, 2-(chloromethyl)-3-iodo-," the iodo group could potentially be displaced by a strong nucleophile through an SNAr mechanism. The success of such a reaction would depend on the nature of the nucleophile and the reaction conditions. The presence of the chloromethyl group might also influence the reactivity, potentially through electronic effects or by providing a site for competing reactions. There are four main mechanisms for nucleophilic aromatic substitution: the SNAr mechanism, the SN1 mechanism, the benzyne (B1209423) mechanism, and the SRN1 mechanism. researchgate.net

Regioselectivity and Stereoselectivity Control in Multistep Transformations

The presence of two distinct reactive sites in "Thiophene, 2-(chloromethyl)-3-iodo-" allows for sequential, regioselective transformations. As discussed, the iodo group is the preferred site for organometallic coupling and metal-halogen exchange reactions, leaving the chloromethyl group intact for subsequent modifications. This inherent regioselectivity is a key feature in the synthetic utility of this compound.

For instance, a Stille or Suzuki coupling could be performed at the 3-position, followed by a nucleophilic substitution on the chloromethyl group. This would allow for the controlled, stepwise introduction of two different functional groups at specific positions on the thiophene scaffold.

Stereoselectivity becomes a consideration when the transformations introduce chiral centers. For example, if the quenching of the 3-lithiated intermediate with a prochiral electrophile (like an aldehyde) generates a new stereocenter, the stereochemical outcome would need to be considered. Similarly, if the chloromethyl group is replaced by a nucleophile that is part of a chiral molecule, a new stereocenter could be formed. Controlling the stereoselectivity in such cases might require the use of chiral auxiliaries, catalysts, or reagents.

Radical Reactions and Their Utility in Derivatization

The carbon-iodine and carbon-chlorine bonds in "Thiophene, 2-(chloromethyl)-3-iodo-" can also participate in radical reactions. Radical reactions offer alternative pathways for derivatization that are complementary to ionic reactions.

The weaker C-I bond is more susceptible to homolytic cleavage to form a thienyl radical at the 3-position. This radical could then participate in various radical-mediated processes, such as addition to alkenes or alkynes, or trapping by radical scavengers.

The chloromethyl group can also undergo radical reactions. For example, atom transfer radical polymerization (ATRP) could potentially be initiated from the chloromethyl group. Additionally, radical-mediated dehalogenation of the chloromethyl group could be achieved using a radical initiator and a hydrogen atom donor. The abstraction of a chlorine atom from an alkyl chloride by a nucleophilic radical has been studied. rsc.org

The utility of radical reactions in the derivatization of this compound lies in their ability to form carbon-carbon and carbon-heteroatom bonds under conditions that may be incompatible with traditional ionic methods.

Mechanistic Investigations of Reactions Involving Thiophene, 2 Chloromethyl 3 Iodo

Elucidation of Reaction Mechanisms in the Synthesis of Thiophene (B33073), 2-(chloromethyl)-3-iodo-

The synthesis of "Thiophene, 2-(chloromethyl)-3-iodo-" likely involves a multi-step process, beginning with the regioselective iodination of a suitable thiophene precursor, followed by chloromethylation. The precise mechanism of each step is critical for controlling the final product's structure and purity.

The introduction of an iodine atom at the 3-position of the thiophene ring can be achieved through various methods. One common approach is the reaction of 3-bromothiophene (B43185) with an iodide source, such as potassium iodide, in the presence of a copper catalyst. guidechem.com Another route involves the reaction of 3-bromothiophene with n-butyllithium at low temperatures, followed by quenching with iodine. guidechem.com The mechanism of the copper-catalyzed reaction is thought to proceed through a coordination-catalysis pathway. guidechem.com

The chloromethylation of the thiophene ring is an electrophilic substitution reaction. thieme-connect.dechempanda.com The reaction of a thiophene derivative with formaldehyde (B43269) and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride, introduces the chloromethyl group. thieme-connect.denbinno.com The mechanism involves the in-situ formation of a highly electrophilic chloromethyl cation (ClCH₂⁺) or a related species, which then attacks the electron-rich thiophene ring. The regioselectivity of this substitution is influenced by the electronic properties of the substituents already present on the thiophene ring. scispace.com In the case of a 3-iodothiophene (B1329286) precursor, the electrophilic attack is expected to occur at the more activated C2 or C5 positions. Theoretical studies on chlorothiophenes indicate that electrophilic attack at the C2-position is generally favored due to greater stabilization of the intermediate carbocation through charge delocalization. scispace.com

A plausible synthetic route to "Thiophene, 2-(chloromethyl)-3-iodo-" could, therefore, involve the initial iodination of thiophene to form 3-iodothiophene, followed by a controlled chloromethylation reaction. A patent describes the chloromethylation of 2-chlorothiophene (B1346680) using tetrabutylammonium (B224687) bromide as a phase transfer catalyst with paraformaldehyde and concentrated hydrochloric acid, which could be analogous to the required transformation. google.com

Detailed Studies of Transformation Pathways of the Chloromethyl Group

The chloromethyl group on the thiophene ring is a versatile functional handle, susceptible to a variety of nucleophilic substitution reactions. thieme-connect.de This reactivity allows for the elaboration of the thiophene core into more complex molecules. The transformation pathways of the chloromethyl group are of significant interest for synthetic applications.

The chlorine atom of the chloromethyl group can be readily displaced by a range of nucleophiles. For instance, it can be converted into a hydroxymethyl group via hydrolysis, a cyanomethyl group by reaction with cyanide salts, or a formyl group through subsequent oxidation of the alcohol. thieme-connect.de The mechanism of these transformations is typically a bimolecular nucleophilic substitution (Sₙ2) reaction, where the nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion.

The electronic nature of the thiophene ring and its substituents can influence the rate and efficiency of these substitution reactions. The presence of the electron-withdrawing iodine atom at the 3-position may have a modest effect on the reactivity of the adjacent chloromethyl group. Furthermore, the chloromethyl group itself is known to be electron-donating and can direct further electrophilic substitutions on the aromatic ring, primarily to the ortho and para positions, though steric hindrance can favor the para product. stackexchange.com

Insights into Cross-Coupling Mechanism with Iodo-Thiophene Derivatives

The iodo-substituent at the 3-position of "Thiophene, 2-(chloromethyl)-3-iodo-" makes this compound a prime candidate for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com

Oxidative Addition: The catalytic cycle typically begins with the oxidative addition of the organohalide (in this case, the iodo-thiophene derivative) to a low-valent transition metal complex, commonly a Pd(0) species. youtube.comyoutube.com This step involves the insertion of the palladium atom into the carbon-iodine bond, resulting in a Pd(II) intermediate.

Transmetalation: In the next step, a second coupling partner, often an organoboron compound in the Suzuki-Miyaura reaction, transfers its organic group to the palladium center. youtube.com This process, known as transmetalation, displaces the halide from the palladium complex.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired cross-coupled product. youtube.com This step regenerates the low-valent palladium catalyst, which can then re-enter the catalytic cycle. youtube.com

Nickel catalysts are also effective for cross-coupling reactions and can be a more cost-effective alternative to palladium. figshare.comnih.govnih.govethz.chrsc.org The mechanistic steps are generally similar to those of palladium-catalyzed reactions.

Kinetic and Thermodynamic Analyses of Key Reaction Steps

Theoretical studies on the thermochemistry of chlorothiophenes have been conducted using methods like the CBS-QB3 composite method. scispace.com These studies have calculated standard enthalpies of formation for various chlorothiophene isomers, indicating that the stability is influenced by the position and number of chlorine atoms. scispace.com For instance, 2-chlorothiophene is calculated to be more stable than 3-chlorothiophene. scispace.com Such computational approaches could be applied to "Thiophene, 2-(chloromethyl)-3-iodo-" to estimate its thermodynamic properties and the relative energies of intermediates and transition states in its reactions.

Kinetic studies of nucleophilic aromatic substitution (SₙAr) reactions involving biothiols have been performed to elucidate reaction mechanisms through Brønsted-type plots. frontiersin.org These studies help in determining the rate-determining step of the reaction. frontiersin.org Similar experimental and computational kinetic analyses for the reactions of "Thiophene, 2-(chloromethyl)-3-iodo-" would be necessary to quantitatively understand the rates of its various transformations. For lactone ring-opening reactions, reaction Gibbs free energies have been determined, providing a measure of the spontaneity of the reaction. mdpi.com

| Reaction Type | Typical Analytical Method | Key Parameters Determined | Reference |

| Chlorothiophene Isomer Stability | CBS-QB3 Composite Method | Standard Enthalpies of Formation | scispace.com |

| Nucleophilic Aromatic Substitution | Brønsted-type Plots | Rate Constants, Brønsted Coefficients (βnuc) | frontiersin.org |

| Ring-Opening Reactions | Experimental Calorimetry/Computation | Reaction Gibbs Free Energy | mdpi.com |

Investigation of Catalytic Cycles and Ligand Effects

The efficiency and selectivity of transition metal-catalyzed cross-coupling reactions are highly dependent on the nature of the catalyst and the ligands coordinated to the metal center.

Catalytic Cycles: As discussed in section 4.3, the catalytic cycle for cross-coupling reactions generally involves oxidative addition, transmetalation, and reductive elimination. youtube.com The specific nature of the catalyst, be it palladium, nickel, or gold, will influence the energetics and kinetics of each step. youtube.comnih.govnih.gov For instance, nickel catalysts are known to be particularly effective for coupling reactions involving less reactive electrophiles like aryl chlorides. nih.gov

Ligand Effects: The ligands play a crucial role in stabilizing the metal center, influencing its electronic and steric properties, and modulating its reactivity. nih.gov In palladium-catalyzed C-S cross-coupling reactions, it has been shown that monophosphine ligands can lead to more effective catalysis compared to the more traditional chelating bisphosphine ligands. nih.gov The choice of ligand can also influence the regioselectivity of a reaction. For example, in the Pd-catalyzed C-H alkynylation of 3-substituted thiophenes, different ligand systems can be used to selectively obtain either the C2 or C5 alkynylated product. researchgate.net In the context of "Thiophene, 2-(chloromethyl)-3-iodo-", the selection of an appropriate ligand would be critical for achieving high yields and selectivity in cross-coupling reactions, potentially favoring coupling at the iodo-position while leaving the chloromethyl group intact for further transformations.

| Catalyst System | Reaction Type | Key Finding | Reference |

| Pd(OAc)₂/phd/Cu(OAc)₂ | Oxidative Homocoupling of Thiophenes | The phd ligand promotes selective product formation. | nih.gov |

| Monophosphine-Pd | C-S Cross-Coupling | Monophosphine ligands can be more effective than bisphosphine ligands. | nih.gov |

| Palladium/Ligand System | C-H Alkynylation of Thiophenes | Ligand choice controls the regioselectivity of the reaction. | researchgate.net |

| Nickel/PAd₂-DalPhos | C-N Cross-Coupling | A specific bisphosphine ligand enables the coupling of challenging substrates. | nih.gov |

Computational and Theoretical Studies on Thiophene, 2 Chloromethyl 3 Iodo

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic makeup of a molecule. For Thiophene (B33073), 2-(chloromethyl)-3-iodo-, these studies focus on how the interplay between the aromatic thiophene ring and its electron-withdrawing substituents—the chloromethyl and iodo groups—governs its behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a smaller gap generally implies higher reactivity. chemijournal.comnih.gov

For Thiophene, 2-(chloromethyl)-3-iodo-, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, particularly the sulfur atom and the π-system. The iodo and chloromethyl substituents, being electronegative, lower the energy of both the HOMO and LUMO compared to unsubstituted thiophene. The LUMO is likely to have significant contributions from the σ*-orbitals of the C-I and C-Cl bonds, making these sites susceptible to nucleophilic attack.

Theoretical calculations on related substituted thiophenes show that increasing the number of electron-withdrawing groups generally decreases the HOMO-LUMO gap, which can enhance reactivity. aip.org The analysis of these orbitals allows for the prediction of how the molecule will interact with other reagents. For instance, the regions of highest HOMO density are prone to electrophilic attack, while the areas with the largest LUMO density are susceptible to nucleophilic attack. nih.gov

Table 1: Representative Frontier Orbital Energies for Substituted Thiophenes (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Thiophene | -6.10 | -0.95 | 5.15 |

| 2-Chlorothiophene (B1346680) | -6.25 | -1.20 | 5.05 |

| 3-Iodothiophene (B1329286) | -6.18 | -1.45 | 4.73 |

| 2-(chloromethyl)-3-iodothiophene (Predicted Trend) | Lower | Lower | Relatively Small |

Note: Values are illustrative and based on general trends observed in computational studies of substituted thiophenes. Actual values require specific DFT calculations for the molecule.

The distribution of electron density within Thiophene, 2-(chloromethyl)-3-iodo- is highly influenced by the electronegative halogen substituents. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution and is a valuable tool for predicting intermolecular interactions. The MEP would show negative potential (red/yellow) around the sulfur atom and the π-face of the thiophene ring, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue) would be located around the hydrogen atoms and, significantly, on the iodine atom. nih.govresearchgate.net

This region of positive electrostatic potential on the outer surface of the iodine atom, along the extension of the C-I bond, is known as a "σ-hole". nih.govacs.org The presence of a σ-hole allows the iodine atom to act as a Lewis acid and engage in a highly directional, non-covalent interaction called halogen bonding. nih.govnih.gov In Thiophene, 2-(chloromethyl)-3-iodo-, the iodine atom can form halogen bonds with Lewis bases (electron donors) such as anions, lone pairs on heteroatoms (e.g., oxygen or nitrogen), or π-systems. researchgate.net The strength of this interaction is significant, influencing crystal packing, molecular recognition, and reaction mechanisms. capes.gov.bryoutube.com The electrostatic potential of the σ-hole is a key determinant of the geometry and energy of these halogen-bonding interactions. nih.gov

Thiophene is an aromatic heterocycle, and the introduction of substituents can modulate its aromaticity. Aromaticity is a key factor in the stability and reactivity of the ring. Computational methods like Nucleus-Independent Chemical Shift (NICS) calculations are used to quantify the aromatic character of a ring system. acs.org NICS values are calculated at the center of the ring; a negative value indicates aromaticity (diamagnetic ring current), while a positive value suggests anti-aromaticity (paramagnetic ring current).

For Thiophene, 2-(chloromethyl)-3-iodo-, the electron-withdrawing nature of the substituents is expected to slightly decrease the electron density within the ring, which could lead to a minor reduction in its aromaticity compared to unsubstituted thiophene. However, the thiophene ring is expected to retain its fundamental aromatic character. Studies on various substituted thiophenes have shown that the degree of aromaticity can be fine-tuned by the electronic properties of the attached groups. acs.orgmdpi.com

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a versatile computational method widely used to study substituted thiophenes. nih.govnih.govresearchgate.net It provides a good balance between accuracy and computational cost for predicting a wide range of molecular properties.

DFT calculations are highly effective in predicting spectroscopic data, which can aid in the structural elucidation and understanding of the electronic properties of Thiophene, 2-(chloromethyl)-3-iodo-.

NMR Spectroscopy: DFT can accurately predict ¹H and ¹³C NMR chemical shifts. The calculations would show the effect of the iodo and chloromethyl groups on the chemical shifts of the two remaining ring protons and the ring carbons. These theoretical predictions are invaluable for assigning experimental spectra. nih.govresearchgate.net

IR Spectroscopy: Theoretical vibrational frequencies calculated by DFT can be correlated with experimental Infrared (IR) spectra. researchgate.net For Thiophene, 2-(chloromethyl)-3-iodo-, characteristic vibrational modes would include the C-H stretching of the thiophene ring, C-S stretching modes, and the distinctive stretching frequencies for the C-I and C-Cl bonds. iosrjournals.org Comparing calculated and experimental spectra helps confirm the molecular structure.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies and predict UV-Vis absorption spectra. nih.govwiley.com The calculations would reveal the nature of the electronic transitions, typically π→π* transitions within the thiophene ring. The substituents are expected to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted thiophene, a common effect observed in related systems. wiley.comresearchgate.net Correlation of the predicted spectra with the electronic structure provides insight into how the HOMO-LUMO gap influences the optical properties. nih.gov

Table 2: Predicted Spectroscopic Features for Thiophene, 2-(chloromethyl)-3-iodo- (Illustrative)

| Spectroscopic Technique | Predicted Feature | Associated Structural Moiety |

| ¹³C NMR | Downfield shift for C3 and C2 | Carbon atoms bonded to I and CH₂Cl |

| ¹H NMR | Distinct signals for two ring protons | Aromatic protons at C4 and C5 |

| IR Spectroscopy | ~700-800 cm⁻¹ | C-Cl stretch |

| IR Spectroscopy | ~500-600 cm⁻¹ | C-I stretch |

| UV-Vis Spectroscopy | λ_max > 231 nm (Thiophene's λ_max) | π→π* transition of the substituted ring |

Note: These are expected features based on general principles and data from related compounds.

DFT is a cornerstone for investigating reaction mechanisms involving substituted thiophenes. aip.orgacs.org For Thiophene, 2-(chloromethyl)-3-iodo-, computational studies can elucidate the energetics of various potential reactions.

Nucleophilic Substitution: The chloromethyl group is a reactive site for S_N2 reactions. DFT calculations can model the reaction pathway with a nucleophile, identifying the transition state structure and calculating the activation energy barrier. This provides a quantitative measure of the reactivity of the chloromethyl group.

Metal-Catalyzed Cross-Coupling: The C-I bond is an ideal site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). DFT can be used to model the catalytic cycle of these reactions, including steps like oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org Such studies can explain the regioselectivity and efficiency of these synthetic transformations. acs.org

Reactive Intermediate Formation: The oxidation of thiophene rings can lead to reactive intermediates like thiophene-S-oxides or thiophene epoxides. nih.govacs.org DFT calculations can assess the relative energy barriers for forming these different intermediates, providing insight into potential metabolic pathways or degradation mechanisms. The calculations can map the potential energy surface, identifying the lowest energy path from reactant to product. nih.gov

By calculating the energies of reactants, products, intermediates, and transition states, DFT provides a detailed, atomistic understanding of the chemical transformations that Thiophene, 2-(chloromethyl)-3-iodo- can undergo. bohrium.com

Conformational Analysis and Intermolecular Interactions

Conformational analysis investigates the different spatial arrangements of a molecule, known as conformers, and their relative energies. lumenlearning.comlibretexts.org For "Thiophene, 2-(chloromethyl)-3-iodo-", the primary focus of conformational analysis is the rotation of the chloromethyl (-CH₂Cl) group around the single bond connecting it to the thiophene ring.

The rotation of this side chain is not entirely free and is governed by torsional strain, which arises from the interactions between the chloromethyl group and the adjacent iodine atom and the sulfur atom within the thiophene ring. The relative energies of the different conformers can be calculated using quantum mechanical methods. It is anticipated that the most stable conformers would be those that minimize steric hindrance between the bulky chlorine and iodine atoms.

Newman projections are commonly used to visualize the different rotational conformations. libretexts.org While specific experimental or calculated rotational barriers for "Thiophene, 2-(chloromethyl)-3-iodo-" are not available, studies on similar substituted thiophenes and other five-membered rings provide insight. For instance, the conformational analysis of 2-methyltetrahydrothiophene (B158808) has identified distinct stable twist conformers, showcasing the complexity of substituent effects on the conformation of sulfur-containing rings. nih.gov

Based on these principles, we can predict the likely low-energy and high-energy conformers for the chloromethyl group's rotation. The staggered conformations, where the chlorine atom is positioned away from the iodine atom and the thiophene ring, would be expected to have lower energy. Conversely, the eclipsed conformations, where the chlorine atom is in close proximity to the iodine atom or the sulfur atom, would experience significant steric and electronic repulsion, leading to higher energy.

Table 1: Predicted Rotational Conformers of 2-(chloromethyl)-3-iodothiophene and Their Expected Relative Stabilities

| Dihedral Angle (I-C3-C2-Cα) | Conformation | Expected Relative Energy | Key Interactions |

| ~60° | Gauche | Low | Minimized steric clash between Cl and I |

| ~180° | Anti | Lowest | Chlorine atom is positioned furthest from the bulky iodine substituent |

| ~300° (-60°) | Gauche | Low | Minimized steric clash between Cl and I |

| 0° | Eclipsed | Highest | Significant steric and electronic repulsion between Cl and I |

| 120° | Eclipsed | High | Steric interaction between Cl and the thiophene ring sulfur atom |

| 240° | Eclipsed | High | Steric interaction between Cl and the thiophene ring sulfur atom |

Note: This table is illustrative and based on general principles of conformational analysis. The exact energy values would require specific quantum chemical calculations.

Intermolecular interactions are crucial in determining the physical properties and reactivity of molecules in condensed phases. For "Thiophene, 2-(chloromethyl)-3-iodo-", several types of non-covalent interactions are expected to be significant.

High-level quantum chemical calculations on thiophene-cored systems have demonstrated the importance of van der Waals dispersion forces in the binding of these molecules. semanticscholar.org These interactions, which arise from temporary fluctuations in electron density, are a major component of the intermolecular forces, particularly in π-stacked arrangements. semanticscholar.orgmdpi.com

The presence of a polarizable iodine atom introduces the possibility of halogen bonding. This is a directional, non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule, such as the sulfur atom of another thiophene ring or a solvent molecule.

Table 2: Summary of Potential Intermolecular Interactions for Thiophene, 2-(chloromethyl)-3-iodo-

| Interaction Type | Description | Expected Relative Strength |

| Van der Waals Dispersion | Non-specific attractive forces due to fluctuating electron clouds. | Strong |

| Halogen Bonding | Directional interaction involving the iodine atom's σ-hole and a nucleophile. | Moderate to Strong |

| π-π Stacking | Attraction between the aromatic π-systems of adjacent thiophene rings. | Moderate |

| Dipole-Dipole Interactions | Electrostatic attraction between the permanent dipoles of the molecules. | Moderate |

Molecular Modeling and Dynamics Simulations in Organic Reactivity

Molecular modeling and dynamics simulations are powerful computational tools used to investigate the behavior of molecules over time and to understand reaction mechanisms. mdpi.com For "Thiophene, 2-(chloromethyl)-3-iodo-", these methods can provide valuable insights into its reactivity and interactions in various chemical environments.

Molecular dynamics (MD) simulations can be employed to study the stability of the compound and its complexes. mdpi.com By simulating the motion of atoms over a period of time, MD can reveal the preferred conformations of the molecule in solution, the dynamics of its interactions with solvent molecules, and the stability of any intermolecular complexes it may form. nih.govrsc.org For instance, MD simulations of thiophene derivatives have been used to understand their solvation structure and the influence of the solvent on their electronic properties. nih.gov

Hybrid quantum mechanics/molecular mechanics (QM/MM) methods are particularly useful for studying chemical reactions. rsc.org In this approach, the reactive part of the system (e.g., the thiophene ring and its substituents) is treated with a high level of quantum mechanics, while the surrounding environment (e.g., solvent molecules) is described using a more computationally efficient molecular mechanics force field. This allows for the accurate modeling of reaction pathways, transition states, and the influence of the environment on the reaction energetics.

For "Thiophene, 2-(chloromethyl)-3-iodo-", QM/MM simulations could be used to investigate its susceptibility to nucleophilic substitution at the chloromethyl group or electrophilic substitution on the thiophene ring. The reactivity of the thiophene ring is known to be higher than that of benzene (B151609) towards electrophilic substitution. nih.gov Modeling studies on the hydrodesulfurization (HDS) of thiophene have provided molecular-level insights into its reaction on catalyst surfaces, demonstrating the power of these computational approaches in understanding organic reactivity. tue.nl

The insights gained from such simulations are critical for predicting the chemical behavior of "Thiophene, 2-(chloromethyl)-3-iodo-" and for designing new synthetic routes or functional materials based on this and related thiophene structures. clockss.orgacs.org

Table 3: Applications of Molecular Modeling and Simulations for Thiophene, 2-(chloromethyl)-3-iodo-

| Computational Method | Application | Information Gained |

| Molecular Dynamics (MD) | Simulating the molecule's behavior in solution. | Conformational preferences, solvent interactions, stability of complexes. mdpi.comnih.govrsc.org |

| Quantum Mechanics (QM) | Calculating electronic structure and reaction energies. | Reaction mechanisms, transition state geometries, spectroscopic properties. |

| QM/MM | Modeling reactions in a complex environment. | Accurate reaction energetics in solution or on a catalyst surface. rsc.org |

Advanced Applications in Materials Science and Specialty Chemicals

Rolle als Baustein für konjugierte Polymere und Oligomere

Die spezifische Anordnung der Chlormethyl- und Iod-Substituenten am Thiophenring macht 2-(Chlormethyl)-3-iodothiophen zu einem wertvollen Monomer für die Synthese von konjugierten Polymeren und Oligomeren. rsc.orgnih.gov Diese Materialien sind aufgrund ihrer elektronischen und optischen Eigenschaften für Anwendungen in der organischen Elektronik von großem Interesse. frontiersin.orguniroma1.it Die Funktionalität des Moleküls ermöglicht eine präzise Kontrolle über die Polymerstruktur, was wiederum die Materialeigenschaften maßgeblich beeinflusst. rsc.org

Synthese von Polythiophenen und Co-polymeren mit definierten Architekturen

Die Synthese von Polythiophenen aus Monomeren wie 2-(Chlormethyl)-3-iodothiophen erfolgt häufig über metallkatalysierte Kreuzkupplungsreaktionen. nih.govcmu.edu Methoden wie die Grignard-Metathese (GRIM) oder die Polymerisation nach McCullough ermöglichen die Herstellung von regioregulären Poly(3-alkylthiophenen) (P3ATs), bei denen die Seitenketten in einer geordneten Kopf-Schwanz-Anordnung vorliegen. cmu.edusigmaaldrich.com Diese Regioregularität ist entscheidend für die Selbstorganisation der Polymerketten und die daraus resultierenden elektronischen Eigenschaften. rsc.orgcmu.edu

Durch die gezielte Funktionalisierung des Thiophen-Monomers, beispielsweise durch die Einführung von Alkylsulfonsäureester-Gruppen, können Polymere mit spezifischen Eigenschaften synthetisiert werden. rsc.org So führte die Nickel(II)-katalysierte Kreuzkupplungspolymerisation von 2-Chlor-5-iodthiophenen mit Alkylsulfonatgruppen zu regioregulären Polythiophenen vom Kopf-Schwanz-Typ. rsc.org Die anschließende Umwandlung der Estergruppen in Sulfonsäuregruppen verbesserte die elektrische Leitfähigkeit des Polymers erheblich. rsc.org

Die folgende Tabelle zeigt Beispiele für Polymerisationsmethoden zur Synthese von Polythiophenen:

| Polymerisationsmethode | Katalysator/Reagenz | Merkmale |

| Grignard-Metathese (GRIM) | Alkyl-Grignard-Reagenz, Ni(dppp)Cl₂ | Kostengünstig, hohe Regioregularität (>99% HT) |

| McCullough-Methode | LDA, MgBr₂·Et₂O, Ni(dppp)Cl₂ | Erste Methode für hoch regioreguläre P3ATs (98-100% HT) |

| Rieke-Methode | Rieke-Zink (Zn*) | Alternative Route zu regioregulären P3ATs |

| Suzuki-Kupplung | Palladium-Katalysator | Vielseitige Methode zur C-C-Bindungsknüpfung |

| Stille-Kupplung | Palladium-Katalysator | Tolerant gegenüber vielen funktionellen Gruppen |

| Direkte Arylierungs-Polymerisation (DArP) | Palladium-Katalysator | Atomökonomische Methode |

Daten basieren auf verschiedenen Synthesemethoden für Polythiophene. sigmaaldrich.commagtech.com.cnunito.it

Mechanistische Aspekte der Polymerisation und Regioregularität

Die Regioregularität ist ein Schlüsselfaktor, der die Eigenschaften von Polythiophenen bestimmt. cmu.edu Bei der Polymerisation von 3-substituierten Thiophenen sind drei verschiedene Kopplungen möglich: Kopf-Schwanz (HT), Kopf-Kopf (HH) und Schwanz-Schwanz (TT). cmu.edu Eine hohe HT-Regioregularität führt zu einer planaren Konformation der Polymerkette, was die π-Konjugation maximiert und zu einer höheren Ladungsträgermobilität und verbesserten optischen Eigenschaften führt. cmu.edu Irreguläre Kopplungen (HH oder TT) verursachen sterische Hinderungen, die zu einer Verdrehung der Thiophenringe führen und die Konjugation unterbrechen. cmu.edu

Verschiedene Polymerisationsmechanismen wurden entwickelt, um die Regioregularität zu steuern. Bei der McCullough-Methode wird durch die regiospezifische Metallierung von 2-Brom-3-alkylthiophenen ein definiertes Grignard-Reagenz erzeugt, das dann mit einem Nickel-Katalysator polymerisiert wird, um hoch HT-gekoppelte Polymere zu erhalten. cmu.edu Die GRIM-Methode nutzt den Halogen-Magnesium-Austausch an 2,5-Dibrom-3-alkylthiophenen, um ein reaktives Monomer zu erzeugen, das ebenfalls zu hoch regioregulären Polymeren führt. cmu.edu Neuere Entwicklungen, wie die Verwendung von Palladium-Katalysatoren mit N-heterocyclischen Carben-Liganden (NHC), ermöglichen eine "quasi-lebende" Polymerisation, die eine präzise Kontrolle über das Molekulargewicht und die Regioregularität erlaubt. unito.it

Vorläufer für organische Halbleiter und optoelektronische Bauelemente

Aufgrund ihrer einstellbaren elektronischen Eigenschaften sind Polymere, die aus Monomeren wie 2-(Chlormethyl)-3-iodothiophen abgeleitet sind, vielversprechende Kandidaten für den Einsatz in organischen Halbleitern. rsc.orgsigmaaldrich.com Diese Materialien bilden die aktive Schicht in einer Vielzahl von optoelektronischen Bauelementen. frontiersin.org

Synthese von organischen elektronischen Materialien (z.B. für OFETs, OLEDs, organische Solarzellen)

Die aus 2-(Chlormethyl)-3-iodothiophen-Derivaten synthetisierten konjugierten Polymere werden als aktive Materialien in organischen Feldeffekttransistoren (OFETs), organischen Leuchtdioden (OLEDs) und organischen Solarzellen (OPVs) eingesetzt. uniroma1.itmagtech.com.cn Für den Einsatz in OFETs ist eine hohe Ladungsträgermobilität entscheidend, die durch eine hohe Regioregularität und eine geordnete Packung der Polymerketten im Dünnfilm erreicht wird. ntu.edu.tw Die Einführung von spezifischen Seitenketten, wie Alkylthio-Gruppen, kann die intermolekularen Wechselwirkungen und die Molekülpackung positiv beeinflussen, was zu einer verbesserten Leistung der Bauelemente führt. ntu.edu.tw

In organischen Solarzellen werden diese Polymere als Elektronendonator in einer Mischschicht mit einem Elektronenakzeptor (oft ein Fulleren-Derivat) verwendet. mdpi.com Die Morphologie dieser Mischschicht ist entscheidend für die Effizienz der Ladungstrennung und des Ladungstransports. mdpi.com Die Löslichkeit und die Selbstorganisationseigenschaften des Polymers, die durch die Wahl des Monomers und der Seitenketten gesteuert werden, sind daher von großer Bedeutung. mdpi.com

Struktur-Eigenschafts-Beziehungen in der Synthese von fortgeschrittenen Materialien

Die Beziehung zwischen der molekularen Struktur und den makroskopischen Eigenschaften ist ein zentrales Thema in der Materialwissenschaft. nih.govmjgubermanpfeffer.orgmdpi.com Bei konjugierten Polymeren auf Thiophenbasis haben Faktoren wie die Regioregularität, das Molekulargewicht, die Art und Länge der Seitenketten sowie die Einführung von Fused-Ring-Systemen einen erheblichen Einfluss auf die elektronischen und optischen Eigenschaften. unito.itnih.govdntb.gov.ua

Eine hohe Regioregularität führt in der Regel zu einer Rotverschiebung im Absorptionsspektrum, was auf eine erweiterte Konjugation hindeutet, und zu einer höheren Kristallinität, die die Ladungsträgermobilität verbessert. cmu.eduunito.it Überraschenderweise wurde jedoch auch festgestellt, dass eine geringe Menge an Regio-Irregularität unter bestimmten kinetischen Bedingungen die Kristallinität und die π-Stapelung verbessern kann, da sie eine größere Bewegungsfreiheit der Polymerketten ermöglicht. rsc.org

Die Einführung von unterschiedlichen funktionellen Gruppen in die Seitenketten kann die Löslichkeit, die Prozessierbarkeit und die intermolekularen Wechselwirkungen der Polymere gezielt verändern. ntu.edu.tw Beispielsweise kann die Einführung von Fluoralkyl-Seitenketten aufgrund ihrer geringen Oberflächenenergie zu einer Selbstorganisation und Phasensegregation führen, was für die Herstellung von strukturierten Oberflächen genutzt werden kann. researchgate.net Die Untersuchung dieser Struktur-Eigenschafts-Beziehungen ist entscheidend für das rationale Design neuer Materialien mit maßgeschneiderten Funktionen für spezifische Anwendungen. nih.govnih.govresearchgate.net

Zwischenprodukt für Spezialchemikalien und die Feinchemikaliensynthese

Neben seiner Rolle in der Polymerchemie dient 2-(Chlormethyl)-3-iodothiophen auch als wichtiges Zwischenprodukt für die Synthese einer Vielzahl von Spezial- und Feinchemikalien. cmu.edunbinno.com Die reaktive Chlormethylgruppe und das Iodatom ermöglichen eine breite Palette von chemischen Transformationen, einschließlich Substitutions- und Kupplungsreaktionen. nbinno.com

Diese Reaktivität wird genutzt, um komplexe Moleküle für die pharmazeutische und agrochemische Forschung herzustellen. nbinno.com Ein Beispiel ist die Verwendung von 2-Chlor-3-(chlormethyl)thiophen bei der Synthese des Antimykotikums Tioconazol. nbinno.com Darüber hinaus wird die Verbindung in der Synthese von neuen konjugierten Oligomeren und Polymeren mit spezifischen Donor-Akzeptor-Architekturen verwendet, die für die organische Elektronik von Interesse sind. rsc.orgnih.govgoogle.commdpi.com

Tabelle der erwähnten chemischen Verbindungen

| Chemische Verbindung | CAS-Nummer | Molekülformel |

| 2-(Chlormethyl)-3-iodothiophen | Nicht verfügbar | C₅H₄ClIS |

| 2-Chlor-3-(chlormethyl)thiophen | 109459-94-1 | C₅H₄Cl₂S |

| Tioconazol | 65899-73-2 | C₁₆H₁₃Cl₃N₂OS |

| 2-Brom-3-alkylthiophen | Variiert | Variiert |

| 2,5-Dibrom-3-alkylthiophen | Variiert | Variiert |

| Poly(3-alkylthiophen) (P3AT) | Variiert | (CₙH₂ₙ₊₁C₄H₂S)ₓ |

| 2-Chlor-5-iodthiophen | Nicht verfügbar | C₄H₂ClIS |

| 3-Iod-2-[2-(3-iod-2-thienyl)vinyl]thiophen | 70259-74-4 | C₁₀H₆I₂S₂ |

| 2-(Chlormethyl)thiophen | 765-50-4 | C₅H₅ClS |

| 3-(Chlormethyl)thiophen | 2746-23-8 | C₅H₅ClS |

| 2-Chlorthiophen | 96-43-5 | C₄H₃ClS |

| 3-(4-Trifluormethyl)-phenyl)-thiophen | Nicht verfügbar | C₁₁H₇F₃S |

| 3,7-Diiod-2,6-di(thiophen-2-yl)benzo[1,2-b:4,5-b']difuran | Nicht verfügbar | C₂₀H₁₀I₂O₂S₂ |

| 3-(2-Octyldodecyl)thieno[3,2-b]thiophen | Nicht verfügbar | C₂₆H₄₄S₂ |

| 2-Brom-5-(brommagnesio)-3-alkylthiophen | Nicht verfügbar | CₙH₂ₙ₊₁C₄HBr₂MgS |

| 2,5-Bis(chlormercurio)-3-alkylthiophen | Nicht verfügbar | Variiert |

Construction of Fused Thiophene (B33073) Systems

The synthesis of fused thiophene systems, such as thieno[3,2-b]thiophenes, is of paramount importance for the development of organic semiconductors due to their extended π-conjugation, planarity, and propensity for intermolecular S---S interactions, which facilitate charge transport. While numerous synthetic routes to these systems exist, often starting from brominated thiophenes, the reactivity of the iodo-group in 2-(chloromethyl)-3-iodothiophene offers a highly efficient entry point into these structures via palladium-catalyzed cross-coupling reactions.

One established strategy for forming the thieno[3,2-b]thiophene (B52689) core involves an intramolecular cyclization of a 3-thienylthioacetate derivative. Following a Sonogashira or Stille coupling at the 3-iodo position of the thiophene ring with a suitable coupling partner, the resulting intermediate can be further elaborated. For instance, coupling with an protected acetylene (B1199291) followed by deprotection and subsequent reaction with a thiol-containing moiety can set the stage for cyclization.

A more direct approach involves tandem reactions. The iodo-substituent is highly amenable to palladium-catalyzed reactions such as the Suzuki or Stille coupling, allowing for the introduction of a variety of side chains or the initial step in a ring-fusion sequence. For example, a Stille coupling with a stannylated thiophene derivative can be followed by an intramolecular cyclization to form the thieno[3,2-b]thiophene backbone. The chloromethyl group can then be utilized for post-synthetic functionalization of the fused system, allowing for the tuning of its electronic properties or solubility.

| Reaction Type | Reagents and Conditions | Product Type | Potential Application |

| Stille Coupling | Pd(PPh₃)₄, Stannylated Thiophene Derivative, Toluene, Reflux | Aryl- or Heteroaryl-substituted Thiophene | Intermediate for Fused Systems |

| Suzuki Coupling | Pd(OAc)₂, SPhos, K₂CO₃, Toluene/H₂O, 80 °C | Aryl- or Heteroaryl-substituted Thiophene | Intermediate for Fused Systems |

| Intramolecular Cyclization | 1. Na₂S, DMF; 2. Acidic Workup | Thieno[3,2-b]thiophene Core | Organic Semiconductor |

Table 1: Representative Reactions for the Construction of Fused Thiophene Systems

Detailed research has demonstrated the feasibility of synthesizing thieno[3,2-b]thiophene derivatives from appropriately substituted thiophenes. nih.govmdpi.com For instance, the synthesis of thieno[3,2-b]thiophene-2-carboxylic acid has been achieved from 3-bromothiophene (B43185) through a series of steps involving lithiation, reaction with sulfur, and subsequent cyclization. mdpi.com The use of 2-(chloromethyl)-3-iodothiophene as a starting material in similar synthetic strategies is anticipated to proceed with high efficiency due to the high reactivity of the C-I bond in cross-coupling reactions.

Development of Complex Heterocyclic Scaffolds

The orthogonal reactivity of the chloromethyl and iodo groups on the thiophene ring makes 2-(chloromethyl)-3-iodothiophene an ideal substrate for the construction of complex heterocyclic scaffolds through one-pot or sequential reaction sequences. This is particularly valuable for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

A powerful strategy involves a tandem sequence of nucleophilic substitution, [3+2] cycloaddition, and Sonogashira coupling. This approach has been successfully employed for the synthesis of 2-(1,2,3-triazolyl)methyl-3-alkynylimidazo[1,2-a]pyridines from the analogous 2-(chloromethyl)-3-iodoimidazo[1,2-a]pyridine. researchgate.net By analogy, a similar reaction pathway can be envisioned for 2-(chloromethyl)-3-iodothiophene.

The proposed synthetic route would commence with the nucleophilic substitution of the chloride in the chloromethyl group by an azide (B81097), typically sodium azide, to form 2-(azidomethyl)-3-iodothiophene. This intermediate can then undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction, with a terminal alkyne to regioselectively form a 1,4-disubstituted 1,2,3-triazole. The resulting 2-((1,2,3-triazol-1-yl)methyl)-3-iodothiophene possesses a newly formed heterocyclic ring and retains the iodo-substituent for further functionalization.

| Reaction Step | Reagents and Conditions | Intermediate/Product |

| 1. Nucleophilic Substitution | NaN₃, DMF, rt | 2-(Azidomethyl)-3-iodothiophene |

| 2. [3+2] Cycloaddition (CuAAC) | Terminal Alkyne, CuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O, rt | 2-((1,2,3-Triazol-1-yl)methyl)-3-iodothiophene |

| 3. Sonogashira Coupling | Terminal Alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt | 2-((1,2,3-Triazol-1-yl)methyl)-3-alkynylthiophene |

Table 2: Proposed Tandem Reaction for Complex Heterocycle Synthesis

This methodology provides a modular approach to a wide variety of complex thiophene-based heterocycles, where the diversity of the final product can be easily controlled by the choice of the two different terminal alkynes used in the cycloaddition and cross-coupling steps.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(chloromethyl)-3-iodothiophene, and how can reaction conditions be optimized for higher yields?

- Method : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. A typical procedure involves halogenation of thiophene derivatives followed by functionalization. For example, describes a multi-day reaction in THF with triethylamine (Et₃N) to remove HCl byproducts, monitored via thin-layer chromatography (TLC). Optimizing reaction time (e.g., 3 days at room temperature) and solvent polarity can improve yields . Metal anilides (e.g., NaNHC₆H₅) may enhance iodination efficiency, as shown in , where 3-iodothiophene derivatives achieved 77% yield under controlled conditions .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing 2-(chloromethyl)-3-iodothiophene?

- Method : X-ray crystallography (as in ’s Supplementary Information) resolves stereochemistry, while NMR (¹H/¹³C) identifies substituent positions and coupling patterns. IR spectroscopy confirms functional groups (e.g., C-I stretching at ~500 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation. NIST data ( ) offer reference spectra for comparative analysis .

Q. How does the chloromethyl group influence the compound’s stability under varying storage conditions?

- Method : The chloromethyl group increases susceptibility to hydrolysis. Stability studies should use inert atmospheres (N₂/Ar) and anhydrous solvents. NIST thermochemical data ( ) recommend storage at ≤4°C to minimize thermal degradation. Phase-change data (e.g., melting points) from can guide storage protocols .

Advanced Research Questions

Q. How does the iodo substituent affect cross-coupling reactivity compared to bromo or chloro analogs?

- Method : The iodo group’s lower electronegativity and larger atomic radius enhance oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). shows 3-iodothiophenes achieve higher yields (77%) than chloro analogs (38%) due to faster transmetallation. However, steric hindrance may require tailored ligands (e.g., bulky phosphines) .

Q. What strategies mitigate regioselectivity challenges during functionalization of 2-(chloromethyl)-3-iodothiophene?

- Method : Use directing groups (e.g., carbonyls) or chelating agents to control reaction sites. highlights steric effects in thiophene synthesis—substituent positioning can be optimized via computational modeling (DFT) to predict reactive hotspots .

Q. How can contradictions in reported reaction yields for nucleophilic substitutions be resolved?

- Method : Systematic analysis of variables (solvent polarity, temperature, catalyst loading) is critical. notes that harsh conditions (strong bases, high temps) reduce reproducibility. DOE (Design of Experiments) approaches can identify optimal parameters while minimizing side reactions .

Q. What role does 2-(chloromethyl)-3-iodothiophene play in synthesizing sulfur-containing conjugated polymers?

- Method : The compound serves as a monomer for conductive polymers. demonstrates its utility in thieno[3,2-b]thiophene polymers, where iodine facilitates post-polymerization modifications (e.g., Stille coupling). Electronic properties (bandgap, HOMO/LUMO) can be tuned via substituent effects .

Q. How do steric and electronic factors influence cycloaddition reactions involving the iodomethyl group?

- Method : The bulky iodomethyl group imposes steric constraints, favoring exo pathways in Diels-Alder reactions. Electron-withdrawing effects (via hyperconjugation) polarize the thiophene ring, enhancing dienophile reactivity. Computational studies (e.g., NBO analysis) validate these interactions .

Key Notes

- Structural analogs (e.g., 2-chloro-3-(chloromethyl)thiophene in ) provide comparative insights for reactivity studies .

- Environmental reactivity (e.g., ozone interactions in ) requires evaluation for lab safety and disposal protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.